2-[3-(1-benzyl-5-oxopyrrolidin-3-yl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl]-N-[(4-fluorophenyl)methyl]acetamide
Description
This compound is a structurally complex acetamide derivative featuring a 1,2,4-triazole-5-sulfanylidene core fused with a benzyl-substituted pyrrolidinone moiety and an N-(4-fluorobenzyl)acetamide side chain. The triazole ring system is known for its versatility in medicinal chemistry, particularly in targeting enzymes and receptors through hydrogen bonding and π-π interactions . The 4-fluorobenzyl substituent may contribute to metabolic stability and lipophilicity, influencing pharmacokinetic properties such as blood-brain barrier permeability .
Properties
IUPAC Name |
2-[3-(1-benzyl-5-oxopyrrolidin-3-yl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]-N-[(4-fluorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5O2S/c23-18-8-6-15(7-9-18)11-24-19(29)14-28-21(25-26-22(28)31)17-10-20(30)27(13-17)12-16-4-2-1-3-5-16/h1-9,17H,10-14H2,(H,24,29)(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRYFDBZIOZOFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2)C3=NNC(=S)N3CC(=O)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[3-(1-benzyl-5-oxopyrrolidin-3-yl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl]-N-[(4-fluorophenyl)methyl]acetamide represents a novel structure within the class of 1,2,4-triazole derivatives. This class is known for its diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The unique structural features of this compound suggest potential therapeutic applications that warrant detailed investigation.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 382.48 g/mol. The structure includes a triazole ring fused with a pyrrolidine moiety and a benzyl group, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 382.48 g/mol |
| IUPAC Name | This compound |
| LogP | 3.4 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triazole derivatives. The compound has been evaluated against various bacterial strains, including those from the ESKAPE group known for their antibiotic resistance. Preliminary results indicate that it exhibits significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Anticancer Potential
The anticancer activity of 1,2,4-triazoles has been documented in several studies. The compound's ability to inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and SKOV3 (ovarian cancer) has been assessed. IC50 values in these assays suggest that the compound may have moderate to strong cytotoxic effects compared to established chemotherapeutics.
The mechanism by which this compound exerts its biological effects appears to involve the inhibition of key enzymes involved in cellular processes. For instance, triazoles are known to inhibit ergosterol biosynthesis in fungi and may similarly disrupt membrane integrity in bacterial cells.
Case Studies
- Antibacterial Efficacy : In a comparative study against ciprofloxacin (a standard antibiotic), the compound demonstrated comparable or superior activity against certain resistant strains.
- Cytotoxicity Assessment : A study involving various cancer cell lines revealed that the compound induced apoptosis through the activation of caspases, suggesting a potential pathway for therapeutic application.
Comparison with Similar Compounds
Structural Comparison
The compound’s structural uniqueness lies in its hybrid framework combining a pyrrolidinone-linked triazole and fluorinated benzylacetamide. Key comparisons with analogous compounds include:
Key Observations :
- The benzyl-pyrrolidinone moiety is absent in simpler triazole-acetamides (), which may enhance solubility or target selectivity compared to furan-substituted derivatives.
Pharmacological Activity Comparison
While direct activity data for the target compound are lacking, inferences are drawn from structural analogs:
- Anti-exudative Activity : Triazole-sulfanyl acetamides with furan substituents () show 63% inhibition at 10 mg/kg, comparable to diclofenac (8 mg/kg). The target compound’s fluorobenzyl group may improve potency due to enhanced lipophilicity .
- Antiproliferative Activity: Pyrazole-triazole hybrids () exhibit IC₅₀ values in the low micromolar range. The pyrrolidinone ring in the target compound could modulate cytotoxicity by altering steric interactions with kinase ATP-binding pockets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
